

# Endogenous Opioid Potentiation by BMS-986122: A Technical Guide

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## Compound of Interest

Compound Name: BMS-986122

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## Abstract

**BMS-986122** is a potent and selective positive allosteric modulator (PAM) of the  $\mu$ -opioid receptor (MOR). Unlike traditional opioid agonists that directly activate the receptor, **BMS-986122** enhances the signaling of endogenous opioid peptides, such as enkephalins and endorphins, by binding to a distinct allosteric site on the MOR. This mechanism of action presents a promising therapeutic strategy for pain management, potentially offering a safer alternative to conventional opioids by reducing side effects like respiratory depression, constipation, and abuse liability.<sup>[1][2][3][4]</sup> This technical guide provides a comprehensive overview of the preclinical data on **BMS-986122**, focusing on its mechanism of action, effects on various signaling pathways, and detailed experimental protocols.

## Mechanism of Action

**BMS-986122** functions as a positive allosteric modulator by increasing the affinity and/or efficacy of orthosteric agonists for the  $\mu$ -opioid receptor.<sup>[1][5]</sup> Its effects are ligand-dependent; for instance, it enhances the efficacy of morphine without altering its affinity.<sup>[1]</sup> **BMS-986122** itself does not possess intrinsic agonist activity at the MOR but potentiates the effects of endogenous opioid peptides and synthetic agonists.<sup>[1][6]</sup> The compound is selective for the MOR and has been identified as a silent allosteric modulator (SAM) at the  $\delta$ -opioid receptor (DOR) and  $\kappa$ -opioid receptor (KOR).<sup>[1][7]</sup> A proposed mechanism for its action involves the disruption of the  $\text{Na}^+$  ion binding site, which normally stabilizes the inactive state of the

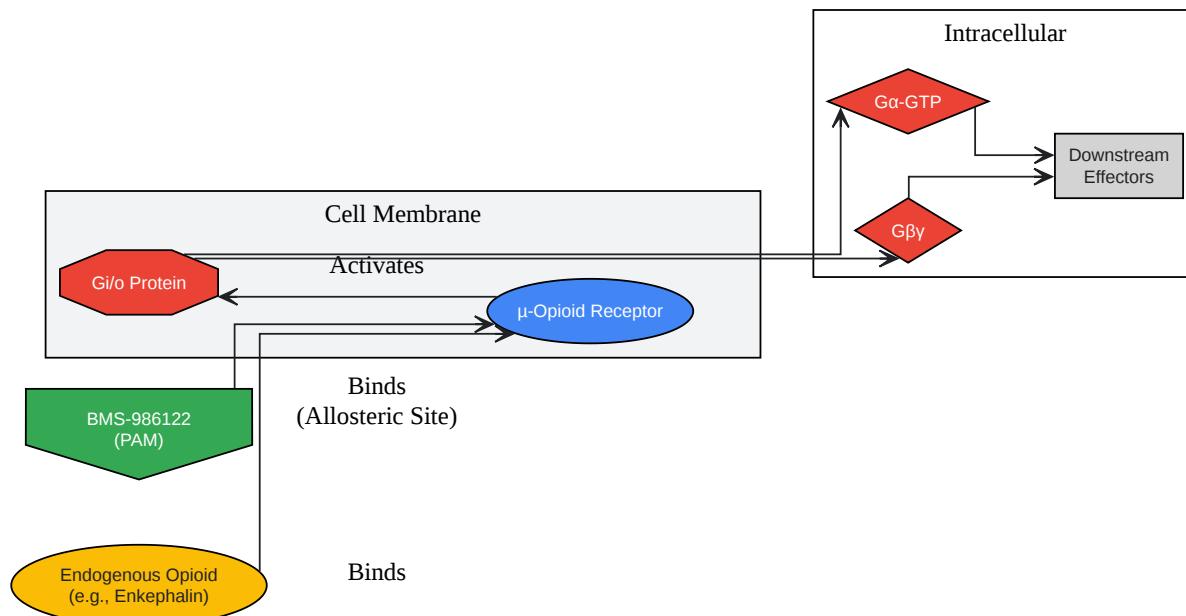
receptor.[8][9] By interfering with this sodium binding, **BMS-986122** is thought to shift the conformational equilibrium of the receptor towards a more active state, thereby potentiating agonist activity.[9]

## Signaling Pathways

**BMS-986122** potentiates  $\mu$ -opioid receptor signaling through multiple downstream pathways, including G protein activation, inhibition of adenylyl cyclase, and  $\beta$ -arrestin recruitment.[6][10][11]

## G Protein Activation

**BMS-986122** enhances the ability of MOR agonists to stimulate the binding of  $[^{35}\text{S}]\text{GTPyS}$  to G proteins, a direct measure of G protein activation.[8] This potentiation has been observed with both endogenous peptides like Met-enkephalin and synthetic agonists such as DAMGO.[3][10] Notably, **BMS-986122** appears to confer an agonist-dependent G protein subtype signaling bias.[2][5][12]

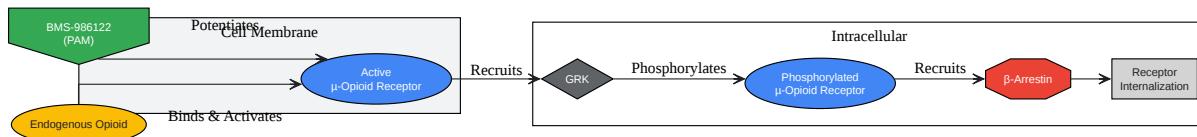


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**Figure 1: BMS-986122 potentiates G protein activation by endogenous opioids.**

## $\beta$ -Arrestin Recruitment

**BMS-986122** also potentiates agonist-mediated recruitment of  $\beta$ -arrestin to the  $\mu$ -opioid receptor.[8][10] This has been demonstrated in studies using the endogenous agonist endomorphin-1.[13] Interestingly, some research suggests that **BMS-986122** may exhibit a bias towards G protein activation over  $\beta$ -arrestin recruitment, a profile that could be associated with a reduced side-effect profile.[3]



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**Figure 2:** Potentiation of  $\beta$ -arrestin recruitment by **BMS-986122**.

## Adenylyl Cyclase Inhibition

Consistent with its potentiation of Gi/o protein signaling, **BMS-986122** enhances the ability of MOR agonists to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][10] This has been demonstrated in CHO cells expressing the human  $\mu$ -opioid receptor, where **BMS-986122** potentiated the inhibitory effect of endomorphin-1 on forskolin-stimulated adenylyl cyclase activity.[10][14]

## Quantitative Data Summary

The following tables summarize the key quantitative data from various preclinical studies on **BMS-986122**.

Table 1: In Vitro Efficacy of **BMS-986122**

Assay	Cell Line	Agonist	Parameter	Value	Reference
β-Arrestin Recruitment	U2OS-OPRM1	Endomorphin-1	EC <sub>50</sub>	3.0 μM	[6][13]
Adenylyl Cyclase Inhibition	CHO-μ	Endomorphin-1	EC <sub>50</sub>	8.9 μM	[6][10]
[ <sup>35</sup> S]GTPyS Binding	C6μ	DAMGO	Fold Shift in Potency	~7-fold	[8]
[ <sup>35</sup> S]GTPyS Binding	Mouse Brain Membranes	DAMGO	Fold Shift in Potency	~5-fold	[8]
[ <sup>35</sup> S]GTPyS Binding	hMOR-CHO	Met-Enkephalin	Fold Shift in Potency	7.8-fold	[4]

Table 2: Binding Affinity and Cooperativity of **BMS-986122**

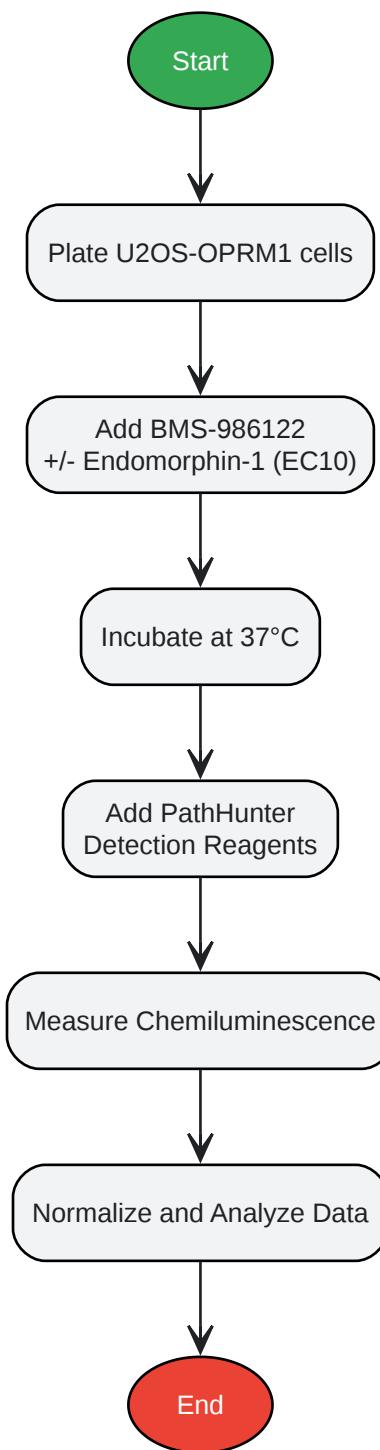
Assay	Radioligand	Competitor	Parameter	Value	Reference
Competition Binding	[ <sup>3</sup> H]diprenorphine	DAMGO	K <sub>i</sub> (vehicle)	340 nM	[6][15]
Competition Binding	[ <sup>3</sup> H]diprenorphine	DAMGO	K <sub>i</sub> (+10 μM BMS-986122)	56 nM	[6][15]
Competition Binding	[ <sup>3</sup> H]diprenorphine	DAMGO	Fold Shift in Affinity	~6-fold	[6][8]
β-Arrestin Recruitment	-	Endomorphin-1	K <sub>e</sub>	5 μM	[6]
β-Arrestin Recruitment	-	Endomorphin-1	Cooperativity Factor (α)	7	[6]
Competition Binding	[ <sup>3</sup> H]Naloxone	Met-enkephalin	K <sub>i</sub> (vehicle)	290 ± 37 nM	[2]
Competition Binding	[ <sup>3</sup> H]Naloxone	Met-enkephalin	K <sub>i</sub> (+10 μM BMS-986122)	48 ± 13 nM	[2]

# Experimental Protocols

## β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated μ-opioid receptor.

- Cell Line: U2OS-OPRM1 cells, which are human osteosarcoma cells stably expressing the human μ-opioid receptor.[8][13]
- Methodology: The PathHunter enzyme complementation assay is a common method. In this assay, the MOR is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, complementary enzyme fragment (Enzyme Acceptor). Upon agonist stimulation and subsequent β-arrestin recruitment to the receptor, the two enzyme fragments come into proximity, forming an active enzyme that generates a chemiluminescent signal.
- Procedure:
  - Plate U2OS-OPRM1 cells in a 96-well plate.
  - Add varying concentrations of **BMS-986122** with or without a fixed, low concentration (e.g., EC<sub>10</sub>) of an agonist like endomorphin-1.
  - Incubate for a specified time (e.g., 90 minutes) at 37°C.
  - Add the detection reagents and measure the chemiluminescent signal using a luminometer.
  - Data are normalized to the response of a saturating concentration of the agonist alone.



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**Figure 3:** Workflow for a  $\beta$ -arrestin recruitment assay.

## [ $^{35}$ S]GTPyS Binding Assay

This assay provides a direct measure of G protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [<sup>35</sup>S]GTPyS, to G $\alpha$  subunits upon receptor activation.

- Preparation: Cell membranes from C6 $\mu$  cells (C6 glioma cells expressing MOR) or mouse brain homogenates.[8]
- Methodology:
  - Prepare cell membranes or brain homogenates.
  - In a 96-well plate, combine the membranes/homogenates with assay buffer containing GDP, varying concentrations of an agonist (e.g., DAMGO), and either vehicle or a fixed concentration of **BMS-986122**.
  - Initiate the reaction by adding [<sup>35</sup>S]GTPyS.
  - Incubate for a specific time (e.g., 60 minutes) at 30°C.
  - Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [<sup>35</sup>S]GTPyS.
  - Wash the filters and measure the radioactivity retained on the filters using a scintillation counter.
  - Non-specific binding is determined in the presence of excess unlabeled GTPyS.

## Radioligand Competition Binding Assay

This assay is used to determine the binding affinity of ligands for the  $\mu$ -opioid receptor.

- Preparation: Cell membranes from MOR-expressing cells (e.g., C6 $\mu$  or CHO-MOR).[16]
- Methodology:
  - Prepare cell membranes.
  - In a 96-well plate, combine the membranes with a fixed concentration of a radiolabeled opioid antagonist (e.g., [<sup>3</sup>H]diprenorphine or [<sup>3</sup>H]naloxone) and varying concentrations of a

competing unlabeled ligand (e.g., DAMGO).[2][16]

- Perform the assay in the presence and absence of a fixed concentration of **BMS-986122** to assess its effect on agonist affinity.
- Incubate to allow binding to reach equilibrium.
- Separate bound and free radioligand by rapid filtration.
- Measure the radioactivity on the filters.
- The data are used to calculate the inhibitory constant (Ki) of the unlabeled ligand.

## Conclusion

**BMS-986122** represents a significant advancement in the field of opioid pharmacology. Its positive allosteric modulatory action on the  $\mu$ -opioid receptor offers a novel strategy to harness the therapeutic benefits of endogenous opioid signaling while potentially mitigating the adverse effects associated with conventional opioid agonists. The data summarized in this guide highlight the potent and selective nature of **BMS-986122** and provide a foundation for its continued investigation and development as a next-generation analgesic. Further research, particularly clinical trials, will be crucial to fully elucidate its therapeutic potential and safety profile in humans.

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